

Technical Guide: 2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol

CAS No.: 1094370-22-5

Cat. No.: B1461454

[Get Quote](#)

Part 1: Chemical Identity & Structural Analysis

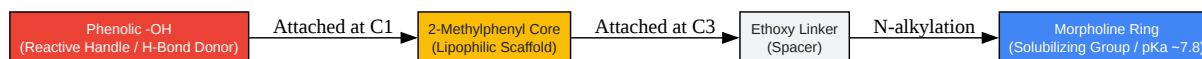
Compound Profile

This molecule represents a mono-etherified derivative of 2-methylresorcinol. Its structure combines a lipophilic toluene-phenol core with a hydrophilic, basic morpholine side chain. This duality makes it a versatile "solubility handle" in drug design.

Property	Data
IUPAC Name	2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol
Common Synonyms	3-(2-Morpholinoethoxy)-2-methylphenol; Mono-morpholinoethyl-2-methylresorcinol
Molecular Formula	C ₁₃ H ₁₉ NO ₃
Molecular Weight	237.30 g/mol
Predicted pKa	~9.8 (Phenol), ~7.8 (Morpholine Nitrogen)
Predicted LogP	1.8 – 2.2 (Moderate Lipophilicity)
H-Bond Donors/Acceptors	1 Donor (Phenol -OH) / 4 Acceptors (N, 3 O)

Structural Pharmacophore Map

The compound functions as a bifunctional linker. The phenolic hydroxyl allows for further coupling (e.g., to heterocycles like quinazolines), while the morpholine tail improves pharmacokinetic properties.



[Click to download full resolution via product page](#)

Figure 1: Pharmacophore breakdown highlighting the reactive phenolic handle and the solubilizing morpholine tail.

Part 2: Synthesis Protocols

The synthesis relies on the controlled mono-alkylation of 2-methylresorcinol (1,3-dihydroxy-2-methylbenzene). Because the starting material is symmetric, the challenge lies in preventing the formation of the bis-ether byproduct.

Reagents & Materials[7]

- Substrate: 2-Methylresorcinol (CAS 608-25-3)

- Alkylating Agent: 4-(2-Chloroethyl)morpholine hydrochloride (CAS 3647-69-6)
- Base: Potassium Carbonate (K_2CO_3) or Cesium Carbonate (Cs_2CO_3)
- Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

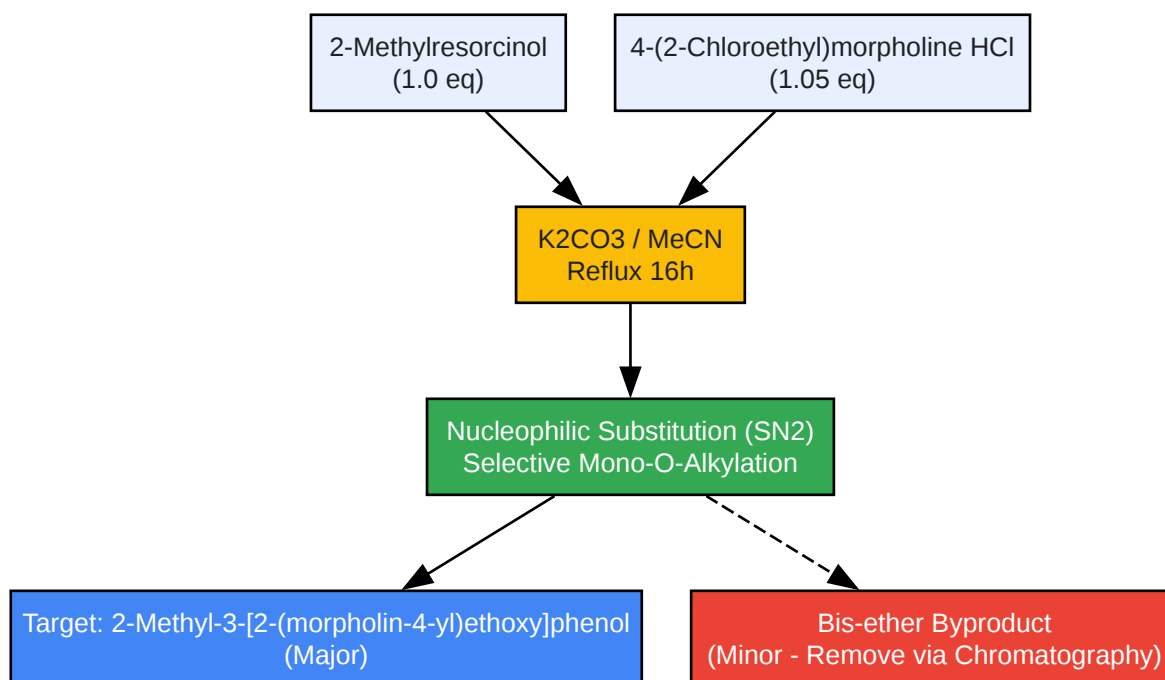
Step-by-Step Methodology (Mono-Alkylation)

Rationale: Using a weak base (K_2CO_3) and strictly controlling stoichiometry prevents the deprotonation of the second phenolic hydroxyl group, favoring the mono-substituted product [1, 2].

- Activation:
 - Charge a reaction flask with 2-methylresorcinol (1.0 equiv) and K_2CO_3 (2.5 equiv) in anhydrous acetonitrile.
 - Stir at room temperature for 30 minutes. Note: This pre-stirring ensures deprotonation of the first phenol group.
- Alkylation:
 - Add 4-(2-chloroethyl)morpholine hydrochloride (1.05 equiv) portion-wise.
 - Critical Control: Do not use a large excess of the alkyl halide to minimize bis-alkylation.
- Reaction:
 - Heat the mixture to reflux (80°C for MeCN) or 60°C (for DMF) for 12–16 hours.
 - Monitor: Check via TLC (System: DCM/MeOH 9:1) or LC-MS. The product will appear less polar than the starting resorcinol but more polar than the bis-ether.
- Work-up:
 - Cool to room temperature and filter off inorganic salts.
 - Concentrate the filtrate under reduced pressure.[1][2]

- Dissolve the residue in Ethyl Acetate and wash with water (x2) and brine (x1).
- Purification:
 - If significant bis-product is observed, purify via silica gel column chromatography.
 - Eluent: Gradient of 0–5% Methanol in Dichloromethane (DCM).

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Synthetic pathway emphasizing stoichiometry control to favor the mono-ether target.

Part 3: Analytical Characterization

To validate the structure, researchers should look for the following diagnostic signals. These values are predicted based on analogous structures in the literature [3, 4].

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

- Phenolic OH: δ 9.2–9.5 ppm (Singlet, broad, D₂O exchangeable).

- Aromatic Ring (3H):
 - δ 6.95 ppm (Triplet, $J = 8.0$ Hz, H-5).
 - δ 6.45 ppm (Doublet, $J = 8.0$ Hz, H-4/H-6).
 - Note: The 1,2,3-substitution pattern creates a distinct splitting pattern.
- Ethoxy Linker:
 - δ 4.05 ppm (Triplet, 2H, -O-CH₂-).
 - δ 2.70 ppm (Triplet, 2H, -CH₂-N).
- Morpholine Ring:
 - δ 3.55–3.60 ppm (Multiplet, 4H, -CH₂-O-CH₂-).
 - δ 2.45–2.50 ppm (Multiplet, 4H, -N-CH₂-).
- Methyl Group: δ 2.05–2.10 ppm (Singlet, 3H, Ar-CH₃).

Mass Spectrometry (ESI-MS)

- Mode: Positive Ion Mode (ESI+).
- Expected Ion: $[M+H]^+ = 238.15$ m/z.
- Fragmentation: Loss of the morpholine fragment is common at higher collision energies.

Part 4: Medicinal Chemistry Applications[9][10][11][12][13]

This specific phenol is rarely a final drug but is a high-value intermediate for synthesizing:

- Kinase Inhibitors (EGFR/VEGFR): The phenolic -OH is often reacted with 4-chloroquinazolines. The morpholine tail mimics the solubilizing side chains found in drugs

like Gefitinib or Erlotinib, improving the molecule's ability to dissolve in the stomach (low pH) via protonation of the morpholine nitrogen [5].

- **Beta-Blockers & GPCR Ligands:** The structure resembles the "tail" regions of various GPCR antagonists. The ether linkage provides rotational freedom, allowing the morpholine to interact with solvent-exposed regions of the receptor binding pocket.
- **Prodrug Formulation:** The basic nitrogen allows for the formation of hydrochloride, mesylate, or fumarate salts, transforming a greasy aromatic core into a water-soluble crystalline solid suitable for oral dosing.

References

- **Preparation of Morpholine Ethers:**ChemicalBook Protocols. Synthesis of 4-(2-chloroethyl)morpholine and subsequent phenol alkylation.
- **Selective Alkylation Strategies:**PrepChem. Methodologies for mono-alkylation of resorcinol derivatives using carbonate bases.
- **Spectroscopic Data of Analogues:**PubChem. Spectral data for 2-Methyl-3-ethoxyphenol derivatives.
- **Morpholine in MedChem:**ResearchGate. "Morpholines: Synthesis and Biological Activity" - Reviewing the role of morpholine side chains in drug solubility.
- **Kinase Inhibitor Scaffolds:**MDPI. "Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols" - Discussing the utility of phenolic building blocks in targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 4-\(2-Chloroethyl\)morpholine synthesis - chemicalbook \[chemicalbook.com\]](#)

- [2. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation \[jmchemsci.com\]](#)
- To cite this document: BenchChem. [Technical Guide: 2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1461454/docs#technical-guide-2-methyl-3-2-morpholin-4-yl-ethoxy-phenol-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)